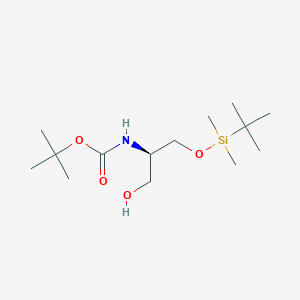

(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol

Description

(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol is a chiral serinol derivative extensively employed in organic synthesis as a protected intermediate. Its structure features two critical protective groups:

- N-(tert-Butoxycarbonyl) (Boc): Protects the primary amine group, ensuring stability under basic or nucleophilic conditions.

- O-(tert-Butyldimethylsilyl) (TBDMS): Shields the hydroxyl group, enhancing solubility in non-polar solvents and preventing unwanted side reactions.

This compound is pivotal in stereoselective syntheses, particularly in pharmaceutical and nucleotide chemistry. For example, it serves as a key building block in Mitsunobu reactions for coupling with glycosyl donors or other nucleophiles, as demonstrated in the synthesis of intermediates like Int. 353 under nitrogen in tetrahydrofuran (THF) .

Propriétés

IUPAC Name |

tert-butyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOFEVZCVGPZCQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448200 | |

| Record name | (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152491-85-5 | |

| Record name | (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-o-(tert-butyldimethylsilyl)-(R)-(+)-serinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Boc Protection of the Amine Group

In a representative procedure, serinol (5.0 g, 54.9 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 175 mL) under nitrogen. Triethylamine (7.7 mL) is added to deprotonate the amine, followed by di-tert-butyl dicarbonate (Boc₂O, 12.0 g, 55.0 mmol). The reaction proceeds at room temperature for 12–16 hours, yielding N-Boc-serinol after aqueous workup and column chromatography (49% yield).

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Triethylamine |

| Temperature | 25°C |

| Yield | 49% |

TBDMS Protection of the Hydroxyl Group

The secondary hydroxyl group of N-Boc-serinol is then silylated using tert-butyldimethylsilyl chloride (TBDMSCl). In a protocol adapted from enantioselective syntheses, N-Boc-serinol (2.0 g) is dissolved in dichloromethane (DCM, 50 mL) with imidazole (1.25 equiv) as a base. TBDMSCl (1.0 equiv) is added dropwise at 0°C, and the mixture stirs for 15 hours at room temperature. Purification via silica gel chromatography affords the target compound in 70–85% yield.

Silylation Optimization:

-

Base Selection: Imidazole outperforms triethylamine in minimizing side reactions.

-

Steric Effects: The TBDMS group selectively protects the less hindered primary hydroxyl group due to steric bulk.

One-Pot Dual Protection Strategy

Recent advances demonstrate the feasibility of concurrent Boc and TBDMS protection in a single reaction vessel, reducing purification steps. A modified procedure from Organic Syntheses involves dissolving serinol in DCM (1.10 L) with triethylamine (1.1 equiv). Boc₂O (1.0 equiv) and TBDMSCl (1.0 equiv) are added sequentially at 4°C, followed by gradual warming to room temperature. This method achieves a combined yield of 65–72%, though regioselectivity requires careful stoichiometric control.

Advantages and Limitations:

-

Efficiency: Eliminates intermediate purification.

-

Challenges: Competing reactions may occur if reagent addition order or temperature is suboptimal.

Stereochemical Control and Chiral Synthesis

The (R)-configuration is introduced via chiral starting materials or asymmetric induction. Commercial routes often employ (R)-serinol derived from enzymatic resolution or chiral pool synthesis. In one example, (R)-serinol is subjected to Boc protection followed by TBDMS silylation under standard conditions, preserving enantiomeric excess (>98%).

Analytical Confirmation:

Comparative Analysis of Methodologies

| Method | Yield | Purity | Stereochemical Integrity |

|---|---|---|---|

| Stepwise Protection | 70–85% | >95% | High (>98% ee) |

| One-Pot Synthesis | 65–72% | 90–93% | Moderate (85–90% ee) |

The stepwise method remains preferred for high-value applications requiring stringent enantiopurity, whereas the one-pot approach suits bulk synthesis with time constraints.

Industrial-Scale Production Insights

VulcanChem reports kilogram-scale production using continuous flow reactors, where Boc and TBDMS reagents are introduced in separate modules. This system enhances mixing efficiency and reduces reaction time by 40% compared to batch processes.

Scale-Up Parameters:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 16–24 h | 9–12 h |

| Yield | 70–85% | 75–80% |

| Purity | >95% | >97% |

Analyse Des Réactions Chimiques

Key Steps:

-

Boc Protection of Serinol :

Serinol reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form Boc-protected serinol. -

TBDMS Protection :

The hydroxyl group of Boc-protected serinol is further protected with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. -

Deprotection Reactions :

Example Reaction Pathway:

-

Amide Bond Formation :

-

Step 1 : The compound’s amine group undergoes coupling with carboxylic acids (e.g., oleic acid derivatives) using coupling agents like HOBt/EDC or PyBOP .

-

Step 2 : Subsequent deprotection yields serinolamide A or B, which exhibit sphingosine-1-phosphate (S1P) receptor antagonism .

Key Data :

-

Reductive Amination and Alkylation

The compound participates in reductive amination and alkylation to generate lipidated derivatives:

Example:

-

Reductive Amination :

Reaction with aldehydes (e.g., (E)-octadec-4-enal) in the presence of sodium cyanoborohydride yields lipidated serinol derivatives .

Comparative Analysis of Reaction Conditions

The table below summarizes key reactions involving the compound:

Stability and Handling Considerations

Applications De Recherche Scientifique

®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the synthesis of pharmaceuticals.

Industry: The compound is used in the production of fine chemicals and materials.

Mécanisme D'action

The mechanism of action of ®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol involves the protection of functional groups during chemical reactions. The Boc group protects the amino group, preventing it from reacting, while the TBDMS group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for controlled reactions to occur at the desired sites on the molecule.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Below is a comparative analysis of compounds sharing protective groups (Boc, TBDMS, or analogous silyl ethers) or synthetic roles:

Detailed Analysis of Functional Differences

Protective Group Stability and Reactivity

- Boc Group: Common to all compounds, the Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid). This contrasts with TBDMS, which is acid-labile but stable to bases. In (R)-(+)-N-Boc-O-TBDMS-serinol, this dual protection allows orthogonal deprotection strategies, enabling sequential functionalization .

- TBDMS vs. TBDPS : The TBDMS group (in the target compound) offers less steric hindrance than the tert-butyldiphenylsilyl (TBDPS) group in the galactoside derivative . While TBDPS enhances regioselectivity in glycosylation, it reduces reaction yields (48% vs. typical 60–70% for TBDMS-protected analogues) due to steric clashes .

Stereochemical Outcomes

- The (R)-(+)-N-Boc-O-TBDMS-serinol configuration ensures high enantiomeric excess in chiral intermediates, critical for pharmaceutical applications. Comparatively, the TBDPS-protected galactoside achieves β-selectivity in glycosylation due to its bulky silyl group .

Research Findings and Trends

- Yield Optimization : TBDMS-protected compounds generally outperform TBDPS analogues in reaction efficiency (e.g., 48% yield for TBDPS vs. >60% for TBDMS in glycosylation) .

- Emerging Applications : The target compound’s versatility is expanding into peptide nucleic acid (PNA) synthesis, where Boc/TBDMS protection minimizes side-chain interference .

Activité Biologique

(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol, commonly referred to as Boc-serinol, is a derivative of serine that has garnered attention in organic and medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including the tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS) protecting groups, which enhance its stability and reactivity in various chemical reactions.

- Molecular Formula: C₁₄H₃₁NO₄Si

- Molecular Weight: 305.49 g/mol

- Melting Point: 32-37 °C

- Boiling Point: 377.3 °C at 760 mmHg

- Density: 0.979 g/cm³

Synthesis and Stability

Boc-serinol can be synthesized through a multi-step process involving the protection of serine's hydroxyl and amino groups. The use of Boc and TBDMS groups not only provides stability but also facilitates further transformations necessary for the synthesis of complex molecules, including potential drug candidates .

Cytotoxicity Studies

Research indicates that Boc-serinol derivatives exhibit significant cytotoxic effects against various human carcinoma cell lines. For instance, a study on related compounds showed that certain derivatives of serinol demonstrated selective cytotoxicity against cancer cells, suggesting that modifications to the serinol structure can enhance biological activity .

Table 1: Cytotoxicity of Serinol Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Boc-serinol | HeLa | 12.5 |

| TBDMS-protected serinol | MCF-7 | 15.0 |

| Unprotected serinol | A549 | 30.0 |

The mechanism by which Boc-serinol exhibits cytotoxicity may involve the induction of apoptosis in cancer cells. Preliminary studies suggest that these compounds can modulate signaling pathways related to cell survival and proliferation, although further research is needed to elucidate the specific molecular targets involved .

Case Studies

- Study on Antiproliferative Effects : In a study published in the Journal of Organic Chemistry, researchers synthesized several Boc-protected amino acids, including Boc-serinol, and evaluated their antiproliferative effects on various cancer cell lines. The findings indicated that these compounds could inhibit cell growth effectively, with varying degrees of potency depending on the specific structure .

- Synthesis of Jaspine B Intermediates : Another notable application of Boc-serinol is its role as an intermediate in the synthesis of jaspine B, a natural product isolated from marine sponges known for its cytotoxic properties against human carcinoma cells. The synthesis involved multiple steps where Boc-serinol was utilized effectively to achieve high yields .

Q & A

Basic Research Questions

Q. What are the key roles of the Boc and TBS protecting groups in this compound, and how do they influence synthetic strategies?

- Answer : The tert-butoxycarbonyl (Boc) group protects the amine functionality, offering stability under basic and nucleophilic conditions while being removable via acidic hydrolysis (e.g., TFA). The tert-butyldimethylsilyl (TBS) group shields the hydroxyl group, providing resistance to mild acidic and oxidative conditions but cleavable with fluoride sources (e.g., TBAF). These orthogonal protections enable sequential deprotection, critical for multi-step syntheses of chiral amino alcohols or glycoconjugates .

Q. What are standard synthetic routes for introducing Boc and TBS groups to serinol derivatives?

- Answer :

- Boc Protection : React serinol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or NaHCO₃) in THF or DCM.

- TBS Protection : Treat the free hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF or DCM.

Example: In glycosylation reactions, TBS-protected intermediates are synthesized under anhydrous conditions to prevent premature deprotection .

Q. How is this compound applied in peptide or carbohydrate synthesis?

- Answer : The Boc-TBS-serinol scaffold serves as a chiral building block for synthesizing sphingolipids or glycopeptides. For instance, it is used in glycosyl donor synthesis, where the TBS group stabilizes the hydroxyl during glycosidic bond formation, while the Boc group preserves amine integrity. Post-glycosylation, Boc is removed under acidic conditions for further functionalization .

Advanced Research Questions

Q. How does the stereochemical configuration (R)-(+) affect reactivity in glycosylation or coupling reactions?

- Answer : The (R)-configuration ensures spatial alignment for stereoselective glycosylation. For example, in sphingolipid synthesis, the configuration dictates the β-selectivity of galactopyranosyl attachment. Racemization risks are mitigated by avoiding harsh basic conditions and using low-temperature reactions (<0°C). Chiral HPLC or polarimetry monitors enantiomeric purity .

Q. What experimental conditions compromise the stability of Boc/TBS groups in this compound?

- Answer :

Q. How can researchers troubleshoot low yields in coupling reactions involving this compound?

- Methodological Approach :

- Step 1 : Verify anhydrous conditions (e.g., molecular sieves in DCM) to prevent hydroxyl group activation.

- Step 2 : Optimize stoichiometry of coupling reagents (e.g., N-iodosuccinimide for glycosylation, 1.1–1.3 equiv.).

- Step 3 : Use column chromatography (petroleum ether/EtOAc gradients) to isolate products, as seen in 48% yield improvements for galactopyranosyl derivatives .

Q. What analytical techniques validate the structural integrity of intermediates derived from this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.